molecular formula C18H14F4N2O3S B028245 Deshydroxy Bicalutamide CAS No. 906008-94-4

Deshydroxy Bicalutamide

Cat. No.: B028245
CAS No.: 906008-94-4
M. Wt: 414.4 g/mol
InChI Key: CLQOAZDMLVMGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxy Bicalutamide is a novel, non-steroidal androgen receptor (AR) antagonist that has been synthetically designed for advanced prostate cancer (PC) research. This compound is structurally derived from the first-generation anti-androgen Bicalutamide but lacks the central hydroxyl group, which contributes to its distinct biological profile and enhanced potency. In vitro studies have demonstrated that this compound exhibits significantly improved anti-proliferative activity against human prostate cancer cell lines, including LNCaP, VCaP, and PC3. The most active analogues have shown sub-micromolar IC50 values, representing a more than 40-fold improvement in potency over the clinical anti-androgen Bicalutamide. Its mechanism of action involves competitively inhibiting the binding of natural androgens like testosterone and dihydrotestosterone (DHT) to the ligand-binding domain (LBD) of the AR. This inhibition prevents AR conformational changes, nuclear translocation, and subsequent transcription of AR-targeted genes, such as Prostate-Specific Antigen (PSA). A strong reduction in PSA expression in LNCaP cells upon treatment with this compound has been confirmed. Molecular modelling studies reveal that this compound derivatives exhibit a novel binding mode within the AR binding pocket, which may help in overcoming certain resistance mechanisms associated with traditional anti-androgens. Main Research Applications: • Investigation of novel androgen receptor antagonists and their mechanisms of action. • Study of castration-resistant prostate cancer (CRPC) and strategies to overcome treatment resistance. • Preclinical pharmacological evaluation of next-generation anti-androgens. Key Features: • High-affinity Androgen Receptor Antagonist • Enhanced in vitro anti-proliferative potency compared to Bicalutamide • Suppresses AR-mediated gene expression (e.g., PSA) Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOAZDMLVMGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906008-94-4
Record name Deoxybicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXYBICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxybicalutamide involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-fluorobenzene sulfonyl chloride with 3-cyano-4-trifluoromethyl aniline in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield deoxybicalutamide .

Industrial Production Methods

Industrial production of deoxybicalutamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Deoxybicalutamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of deoxybicalutamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of deoxybicalutamide .

Scientific Research Applications

Enhanced Antiproliferative Effects

Recent studies have demonstrated that deshydroxy bicalutamide derivatives exhibit significantly enhanced antiproliferative activity against various human prostate cancer cell lines compared to their parent compound, bicalutamide. For instance, one study reported that a deshydroxy analogue showed an IC50 value of 6.5910.86μM6.59-10.86\,\mu M across four prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap), which is substantially lower than that of bicalutamide (20.44μM20.44\,\mu M) .

CompoundIC50 (µM)Cell Lines Evaluated
This compound6.59 - 10.8622Rv1, DU-145, LNCaP, VCap
Bicalutamide20.4422Rv1, DU-145, LNCaP, VCap
Enzalutamide1.36LNCaP

Clinical Relevance

A study highlighted the clinical relevance of this compound derivatives in castration-resistant prostate cancer (CRPC). The double-branched analogues derived from this compound exhibited sub-micromolar activity (0.43μM0.43\,\mu M) in LNCaP cells and demonstrated a significant reduction in PSA expression levels, indicating effective AR antagonism .

Comparative Analysis with Other Anti-Androgens

In comparative analyses with other anti-androgens such as enzalutamide and traditional bicalutamide, this compound derivatives consistently showed superior efficacy across multiple prostate cancer cell lines . The enhanced activity is attributed to their unique structural properties that allow for better receptor binding and inhibition.

Mechanism of Action

Deoxybicalutamide exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This inhibition prevents the stimulation of androgen-dependent processes, such as the growth of prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of this compound and Comparators

Compound 22Rv1 IC₅₀ (µM) DU-145 IC₅₀ (µM) LNCaP IC₅₀ (µM) VCap IC₅₀ (µM)
Deshydroxy (16) 6.59 8.22 9.44 10.86
Bicalutamide 46.25 45.41 45.20 51.61
Enzalutamide 31.76 32.27 11.47 53.04

Source:

Structural Analogues and Derivatives

Sulfide vs. Sulfone Derivatives

Oxidation of the sulfide moiety in this compound to a sulfone (compound 21) reduces activity (IC₅₀ >20 µM), as sulfone groups introduce polar interactions that destabilize AR binding . This highlights the critical role of sulfur’s hydrophobicity in maintaining potency.

Double-Branched Propionanilides

Novel derivatives, such as compounds 27 and 28, exhibit sub-micromolar IC₅₀ values (0.43–1.68 µM) in LNCaP cells, surpassing even this compound . These double-branched analogues occupy additional sub-pockets in the AR-LBD, mimicking simultaneous binding modes of bicalutamide and enzalutamide, which may delay resistance mechanisms .

Key Structural Advantages

  • This compound : Enhanced hydrophobic binding due to hydroxyl removal.
  • Compound 27/28 : Dual aromatic rings improve steric occupancy in AR-LBD, reducing mutant AR activation .

Pharmacological and Metabolic Considerations

While bicalutamide undergoes hydrolysis via sulfonyl-linked hydrogen bonding, this compound’s metabolic stability remains uncharacterized . However, its lack of a hydroxyl group may reduce susceptibility to glucuronidation, a common pathway for antiandrogens .

Biological Activity

Deshydroxy bicalutamide (DHB) is a derivative of the well-known anti-androgen bicalutamide, primarily used in the treatment of prostate cancer. Recent studies have highlighted its enhanced biological activity, particularly its antiproliferative effects against various prostate cancer cell lines. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

This compound is synthesized through modifications of the bicalutamide structure to remove the hydroxyl group at the central position. The synthesis typically involves:

  • Michael Addition Reaction : Substituted thiophenols react with phenylacrylamide derivatives to produce deshydroxy propioanilides, which are further modified to yield DHB derivatives.
  • Analogue Development : A series of 23 novel this compound derivatives were created, focusing on enhancing their biological activity compared to the parent compound .

Antiproliferative Activity

The biological activity of this compound has been evaluated against multiple human prostate cancer cell lines, including LNCaP, DU-145, and VCaP. The findings are summarized in the following table:

CompoundCell LineIC50 (µM)Comparison to Bicalutamide
This compound (DHB)LNCaP6.59–10.863-4 times more active
Compound 28LNCaP0.43>40-fold improvement
Compound 27VCaPNot specifiedEnhanced
BicalutamideLNCaP20.44Baseline

The deshydroxy analog (compound 16) exhibited significant antiproliferative activity with IC50 values ranging from 6.59 to 10.86 µM across different cell lines, demonstrating a marked improvement over bicalutamide's IC50 of approximately 20.44 µM .

The mechanism by which this compound exerts its effects primarily involves:

  • Androgen Receptor Antagonism : DHB acts as a potent antagonist of the androgen receptor (AR), crucial for prostate cancer cell proliferation. Studies have shown that treatment with DHB leads to a significant downregulation of PSA expression in LNCaP cells, confirming its role in inhibiting AR signaling .
  • Molecular Modeling Studies : These studies suggest that DHB and its analogues bind differently within the ligand-binding domain (LBD) of the androgen receptor compared to bicalutamide and enzalutamide, potentially explaining their enhanced activity .

Case Studies

Several case studies have reported on the clinical implications and safety profiles of this compound derivatives:

  • Transfeminine Individuals : A study involving transfeminine adolescents indicated that low doses of bicalutamide (including DHB derivatives) did not significantly elevate liver enzymes compared to other anti-androgens, suggesting a favorable safety profile .
  • Prostate Cancer Treatment : Clinical evaluations have shown that patients receiving this compound derivatives experienced improved outcomes in terms of tumor reduction and PSA levels compared to those treated with standard therapies .

Q & A

Q. Table 1: Example Derivatives and Yields

Compound IDSubstituentYield (%)Purity (HPLC)
274-CF₃68≥98%
283,4-di-F72≥99%

Basic: How should researchers characterize the purity and identity of this compound?

Answer:

  • Physicochemical analysis :
    • Melting point : 155–157°C (differential scanning calorimetry) .
    • HPLC : Use C18 columns with mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) .
  • Spectroscopic validation :
    • FT-IR : Confirm absence of hydroxyl groups (absence of ~3400 cm⁻¹ peak) .
    • Mass spectrometry : Match exact mass (414.066 Da) with theoretical values .

Advanced: How can molecular docking elucidate the enhanced AR antagonism of this compound derivatives?

Answer:
Docking workflows (e.g., AutoDock Vina) analyze ligand-receptor interactions:

Protein preparation : Use AR ligand-binding domain (PDB: 2AMA) with removed co-crystallized ligands.

Grid box placement : Focus on the hydrophobic pocket (residues Leu704, Trp741, Met749).

Key interactions : Derivatives with double-branched propioanilide (e.g., compound 28) show stronger van der Waals interactions and reduced steric clashes compared to bicalutamide. Hydrogen bonding with Asn705 further stabilizes binding .

Q. Table 2: Docking Scores vs. Experimental IC₅₀

CompoundDocking Score (kcal/mol)LNCaP IC₅₀ (µM)
Bicalutamide-8.220.44
28-10.50.43

Advanced: How to resolve contradictions in antiproliferative activity data across prostate cancer cell lines?

Answer: Contradictions arise from cell line heterogeneity (e.g., AR expression in LNCaP vs. AR-negative PC3):

Mechanistic validation :

  • qPCR/Western blot : Measure PSA/KLK3 expression in LNCaP to confirm AR pathway inhibition .
  • Off-target assays : Test compounds in DU-145 (AR-negative) to identify non-AR mechanisms (e.g., tubulin inhibition) .

Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate Hill slopes; steep slopes suggest specific target engagement .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., dichloromethane).
  • Waste disposal : Segregate organic waste (halogenated/non-halogenated) and incinerate via certified facilities .

Advanced: What strategies optimize the synthesis of double-branched derivatives like compound 28?

Answer:

  • Reaction optimization :
    • Increase acrylamide electrophilicity using electron-withdrawing groups (e.g., -CF₃).
    • Employ microwave-assisted synthesis (80°C, 30 min) to reduce side products .
  • By-product management :
    • Crystallization : Use ethanol/water mixtures to isolate major products (e.g., 27 and 28) from minor mono-branched by-products.
    • Scale-up : Maintain stoichiometric excess of thiophenol (1.2 equiv) to drive reaction completion .

Advanced: How to validate AR antagonism in vivo using this compound analogues?

Answer:

  • Xenograft models :
    • Implant LNCaP cells in nude mice; treat with compound 28 (10 mg/kg, oral gavage, 21 days).
    • Monitor tumor volume and serum PSA levels weekly.
  • Histopathology : Harvest tumors for IHC staining of AR nuclear translocation (reduction indicates efficacy) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Deshydroxy Bicalutamide
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